Phgdh-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5NO4S |

|---|---|

Molecular Weight |

211.20 g/mol |

IUPAC Name |

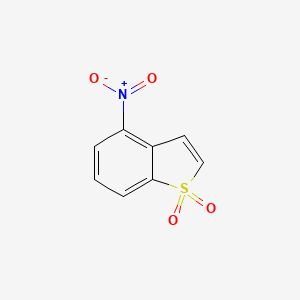

4-nitro-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-5H |

InChI Key |

LWKOZDAODXAJCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CS(=O)(=O)C2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Phosphoglycerate Dehydrogenase (PHGDH) in De Novo Serine Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphoglycerate dehydrogenase (PHGDH) is the pivotal, rate-limiting enzyme in the de novo serine biosynthesis (DNSS) pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of L-serine, a non-essential amino acid critical for a multitude of cellular functions. Serine is not only a fundamental building block for proteins but also a key precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids.[1][2] Furthermore, the DNSS pathway is a major contributor to one-carbon metabolism, which is essential for nucleotide synthesis and maintaining cellular redox balance.[3]

In normal physiology, the activity of this pathway is tightly regulated. However, in various pathological states, most notably cancer, PHGDH is frequently overexpressed or amplified.[4][5] This metabolic reprogramming allows cancer cells to sustain rapid proliferation, resist oxidative stress, and support anabolic growth. Consequently, PHGDH has emerged as a promising therapeutic target for cancer, prompting the development of small-molecule inhibitors to disrupt this crucial metabolic node. This guide provides a detailed examination of PHGDH's enzymatic function, its complex regulation, its role in disease, and the methodologies used to study its activity.

The De Novo Serine Biosynthesis Pathway (DNSS)

The DNSS pathway converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine through three sequential enzymatic reactions.

-

Oxidation: PHGDH, using NAD+ as a cofactor, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), producing NADH in the process. This is the committed and rate-limiting step of the pathway.

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-PHP, yielding 3-phosphoserine (3-PSer) and α-ketoglutarate (αKG). This links serine synthesis to amino acid metabolism.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PSer to produce the final product, L-serine.

This pathway not only generates serine but also influences cellular redox state through NADH production and contributes to the pool of αKG, a key tricarboxylic acid (TCA) cycle intermediate.

Structure and Enzymatic Function of PHGDH

Structure

Human PHGDH is a Type I enzyme that assembles into a tetramer of four identical subunits. Each subunit is composed of three distinct domains:

-

Substrate-Binding Domain: Binds the substrate, 3-phosphoglycerate.

-

Cofactor-Binding Domain: Binds the required cofactor NAD+.

-

Allosteric Substrate Binding (ASB) Domain: A regulatory domain.

-

ACT Domain: Another regulatory domain, named after Aspartate kinase-Chorismate mutase-TyrA.

The enzyme functions via a "half-of-the-sites" activity mechanism, where a maximum of two of the four subunits are catalytically active at any given time. Dimerization of the catalytic unit is essential for its enzymatic function, as it facilitates substrate binding and maintains the correct conformation for catalysis.

Enzymatic Mechanism

PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-PHP. The reaction proceeds through an induced-fit mechanism where the binding of the substrate causes a conformational change, closing the active site cleft. This brings the alpha-carbon of 3-PG into close proximity with the C4 of the nicotinamide ring of NAD+, facilitating a hydride transfer to produce NADH and the oxidized substrate.

Regulation of PHGDH and the DNSS Pathway

The expression and activity of PHGDH are tightly controlled at multiple levels to meet cellular demand for serine and its downstream metabolites.

-

Transcriptional Control: Several transcription factors regulate PHGDH expression. In cancer, the oncogene c-Myc can induce PHGDH expression. Under conditions of cellular stress, transcription factors such as ATF4 (activated by the integrated stress response) and NRF2 can upregulate PHGDH and other pathway enzymes. Conversely, the tumor suppressor p53 has been shown to transcriptionally downregulate PHGDH in melanoma. Hypoxia-inducible factors (HIF-1 and HIF-2) can also induce the expression of DNSS pathway enzymes.

-

Post-Translational Modification: PHGDH activity can be modulated by post-translational modifications. For example, PKCζ can phosphorylate PHGDH to inhibit its activity. Additionally, Cullin 4A-DDB1 can mediate mono-ubiquitination of PHGDH, which promotes its tetramer formation and enhances its activity.

-

Allosteric Regulation: While feedback inhibition by L-serine is a known regulatory mechanism for PHGDH in bacteria, this has not been confirmed for the human enzyme under physiological concentrations. Instead, in mammals, pathway flux appears to be controlled by serine-mediated feedback inhibition of the final enzyme, PSPH.

-

Substrate Availability: As the DNSS pathway originates from glycolysis, its flux is inherently linked to glycolytic activity. Serine itself can act as an allosteric activator of pyruvate kinase M2 (PKM2), creating a feed-forward loop that can divert glycolytic intermediates into the DNSS pathway.

Role in Cancer Metabolism and Non-Canonical Functions

Contribution to Cancer Proliferation

Elevated PHGDH expression and increased flux through the DNSS pathway are hallmarks of various cancers, including breast cancer, melanoma, glioma, and non-small cell lung cancer. This heightened activity supports tumorigenesis by:

-

Fueling Biosynthesis: Providing serine and glycine for the synthesis of proteins, lipids, and the purine and pyrimidine nucleotides required for rapid cell division.

-

Maintaining Redox Homeostasis: The conversion of serine to glycine in the one-carbon cycle is a major source of NADPH, which is critical for regenerating reduced glutathione and combating oxidative stress.

-

Supporting Anaplerosis: The pathway contributes to the replenishment of TCA cycle intermediates. In some cancer cells, the DNSS pathway can contribute significantly to the anaplerotic flux of glutamine into the TCA cycle via αKG production.

Inhibition of PHGDH in cancer cells with high expression levels leads to reduced proliferation and, in some cases, cell death.

Non-Canonical Functions

Recent studies have uncovered functions of PHGDH that are independent of its catalytic activity in serine biosynthesis.

-

Mitochondrial Localization: In liver cancer cells, PHGDH can translocate to the inner mitochondrial membrane, where it interacts with other proteins to regulate mitochondrial translation and enhance respiratory capacity, thereby promoting tumor growth.

-

Transcriptional Regulation: In the nucleus, PHGDH can interact with transcription factors. In glioma, it has been shown to bind to and stabilize the oncogenic transcription factor FOXM1, preventing its degradation. In breast cancer-associated macrophages, nuclear PHGDH interacts with STAT3 to regulate the transcription of genes involved in glutamine metabolism.

Quantitative Data Summary

Table 1: Enzyme Kinetic Parameters for Human PHGDH

| Parameter | Substrate/Cofactor | Value | Conditions | Reference |

| Km | 3-Phosphoglycerate (3-PG) | 186.7 ± 16.1 µM | Coupled resazurin reduction assay | |

| Kd | NADH | ~0.1 µM | Isothermal Titration Calorimetry | |

| Kd | NAD+ | ~40 µM | Isothermal Titration Calorimetry |

Table 2: Potency of Selected PHGDH Inhibitors

| Inhibitor | Mechanism | IC50 (Enzymatic) | Target Cell Line / Context | Reference |

| NCT-503 | Allosteric | ~3 µM | PHGDH-dependent cancer cells | |

| CBR-5884 | Allosteric | ~15 µM | PHGDH-dependent cancer cells | |

| BI-4924 | Orthosteric (NAD+ site) | Single-digit nM | Highly potent and selective | |

| Compound D8 | Orthosteric (NAD+ site) | 2.8 ± 0.1 µM | MDA-MB-468 cells |

Table 3: PHGDH Expression in Human Cancers

| Cancer Type | Observation | Significance | Reference |

| Breast Cancer (ER-) | Protein levels elevated in ~70% of tumors | Correlates with ER-negative status | |

| Non–Small Cell Lung Cancer | Significantly higher mRNA and protein in tumors vs. adjacent tissue | High expression predicts poor overall survival | |

| Ovarian Cancer | Higher expression in platinum-resistant tumors | High expression predicts poor overall survival | |

| Melanoma | Frequent gene amplification and overexpression | Drives proliferation |

PHGDH as a Therapeutic Target

The dependence of certain cancers on the DNSS pathway makes PHGDH an attractive target for therapeutic intervention. Several classes of small-molecule inhibitors have been developed, targeting either the substrate/cofactor binding (orthosteric) sites or other (allosteric) sites on the enzyme.

-

Allosteric Inhibitors (e.g., NCT-503, CBR-5884): These compounds bind to sites distinct from the active site, often affecting the oligomerization state or conformational dynamics of the enzyme.

-

Orthosteric Inhibitors (e.g., BI-4924, Compound D8): These molecules are designed to compete with the natural substrate (3-PG) or cofactor (NAD+) for binding in the active site.

Pharmacological inhibition of PHGDH has been shown to reduce tumor growth in preclinical models and can enhance the efficacy of other cancer therapies, such as sunitinib in renal cell carcinoma.

Key Experimental Protocols

PHGDH Enzyme Activity Assay (Coupled Fluorometric)

This protocol measures the rate of NADH production by PHGDH, which is coupled to a secondary reaction that generates a fluorescent signal.

Principle: PHGDH oxidizes 3-PG to 3-PHP, reducing NAD+ to NADH. The NADH produced is then used by a diaphorase enzyme to reduce a probe (e.g., resazurin) into a highly fluorescent product (resorufin), which can be measured over time.

Materials:

-

Purified recombinant human PHGDH

-

Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA

-

Substrate: 3-Phosphoglycerate (3-PG)

-

Cofactor: NAD+

-

Coupling Enzyme: Diaphorase

-

Probe: Resazurin

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, diaphorase, and resazurin.

-

Add the PHGDH enzyme or cell lysate sample to the wells of the microplate.

-

To initiate the reaction, add a solution containing 3-PG and NAD+. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate/cofactor mix.

-

Immediately place the plate in a fluorescence reader set to kinetic mode.

-

Measure the increase in fluorescence over time at 37°C.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

-

Enzyme activity is proportional to the rate of fluorescence increase.

Immunohistochemistry (IHC) for PHGDH Expression in Tissues

Principle: IHC uses antibodies to detect the presence and localization of PHGDH protein within preserved tissue samples.

Procedure (Abbreviated):

-

Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval (e.g., using a citrate buffer) is performed to unmask the antigenic sites.

-

Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide followed by normal serum) to prevent non-specific antibody binding and endogenous peroxidase activity.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to PHGDH overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted with a coverslip.

-

Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an expression score (e.g., H-score).

Metabolic Flux Analysis via Stable Isotope Tracing

Principle: Cells are cultured with a stable isotope-labeled nutrient, such as [U-13C6]-glucose. The labeled carbons are incorporated into downstream metabolites through metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) is then used to measure the mass shifts in metabolites, allowing for the quantification of flux through the pathway of interest.

Procedure (Abbreviated):

-

Cell Culture: Culture cells in media containing the stable isotope tracer (e.g., [U-13C6]-glucose) for a defined period.

-

Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract polar metabolites from the cells.

-

LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and detect metabolites and their various isotopologues (molecules with different numbers of 13C atoms).

-

Data Analysis: Determine the mass isotopologue distribution (MID) for serine and other related metabolites. This data reveals the fraction of serine that was newly synthesized from the labeled glucose, providing a direct measure of de novo synthesis pathway activity.

References

- 1. benchchem.com [benchchem.com]

- 2. PHGDH gene: MedlinePlus Genetics [medlineplus.gov]

- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Phgdh-IN-5: A Technical Guide to a Covalent Inhibitor of Phosphoglycerate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. Upregulation of PHGDH has been identified as a key metabolic adaptation in various cancers, providing the necessary building blocks for rapid cell growth and proliferation. This has positioned PHGDH as a promising therapeutic target for oncology. Phgdh-IN-5, also known as Compound B12, has emerged as a potent covalent inhibitor of PHGDH, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on cellular pathways.

Core Data Summary

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Description |

| Enzymatic IC50 | 0.29 ± 0.02 µM | Half-maximal inhibitory concentration against recombinant human PHGDH. |

| Covalent Binding Site | Cys421 | Cysteine residue in PHGDH covalently modified by this compound. |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MDA-MB-468 | Breast Cancer | 9.93 | Overexpresses PHGDH. |

| NCI-H1975 | Lung Cancer | Not specified | Overexpresses PHGDH. |

| HT1080 | Fibrosarcoma | Not specified | Overexpresses PHGDH. |

| PC9 | Lung Cancer | Not specified | Overexpresses PHGDH. |

IC50 values for NCI-H1975, HT1080, and PC9 cells were stated to be between 9.93 µM and 21.2 µM in the primary literature[1].

Mechanism of Covalent Inhibition

This compound is a benzo[b]thiophene-1,1-dioxide derivative that acts as a covalent inhibitor of PHGDH. Mass spectrometry-based peptide profiling, mutagenesis experiments, and molecular docking studies have collectively indicated that this compound forms a covalent bond with the cysteine residue at position 421 (Cys421) of the PHGDH enzyme[1]. This irreversible binding leads to the inactivation of the enzyme, thereby blocking the serine biosynthesis pathway.

Caption: Covalent modification of PHGDH by this compound at Cys421.

Signaling and Metabolic Pathways

PHGDH is the initial enzyme in the serine biosynthesis pathway, which branches off from glycolysis. By inhibiting PHGDH, this compound effectively shuts down the production of serine from glucose. This has significant downstream consequences, as serine is a crucial precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and lipids, all of which are essential for cell proliferation.

Caption: Inhibition of the serine biosynthesis pathway by this compound.

Experimental Protocols

PHGDH Enzymatic Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against PHGDH.

-

Reagents and Materials:

-

Recombinant human PHGDH enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1 mg/mL BSA

-

NAD+ (Cofactor)

-

3-Phosphoglycerate (Substrate)

-

Diaphorase

-

Resazurin

-

This compound (or test compound) dissolved in DMSO

-

96-well black microplate

-

Plate reader capable of fluorescence measurement (Ex/Em = 540/590 nm)

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NAD+, Diaphorase, and Resazurin.

-

Add 2 µL of this compound at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include DMSO-only wells as a negative control.

-

Add 48 µL of the reaction mixture to each well.

-

Add 25 µL of PHGDH enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the 3-Phosphoglycerate substrate solution.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

PHGDH-overexpressing cancer cell lines (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Multi-well spectrophotometer (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (serial dilutions) for 72 hours. Include DMSO-only wells as a control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.

-

[U-13C6]-Glucose Tracing Assay

This protocol is used to confirm the on-target effect of this compound by measuring the reduction in serine synthesized from glucose.

-

Reagents and Materials:

-

MDA-MB-468 cells

-

Glucose-free and serine-free cell culture medium

-

[U-13C6]-Glucose

-

This compound

-

Methanol, water, and chloroform for metabolite extraction

-

LC-MS/MS system

-

-

Procedure:

-

Culture MDA-MB-468 cells to approximately 80% confluency.

-

Wash the cells with PBS and then culture them in glucose-free and serine-free medium supplemented with [U-13C6]-Glucose and the desired concentration of this compound (and a DMSO control) for 24 hours.

-

After incubation, rapidly aspirate the medium and quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction to separate the polar metabolites.

-

Analyze the polar metabolite fraction by LC-MS/MS to determine the levels of labeled (M+3) and unlabeled serine.

-

The reduction in the M+3 serine peak in the this compound treated samples compared to the control indicates the inhibition of serine synthesis from glucose.

-

Mass Spectrometry for Covalent Adduct Identification

This is a general workflow to identify the covalent binding site of an inhibitor on its target protein.

-

Reagents and Materials:

-

Recombinant human PHGDH

-

This compound

-

Incubation buffer (e.g., PBS)

-

Trypsin (for proteolytic digestion)

-

Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation

-

LC-MS/MS system

-

-

Procedure:

-

Incubate recombinant PHGDH with an excess of this compound for a sufficient time to allow for covalent bond formation.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the sequence of PHGDH, including a variable modification on cysteine residues corresponding to the mass of this compound.

-

The identification of a peptide with this specific mass shift on Cys421 confirms it as the covalent binding site.

-

Experimental and Logical Workflows

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and specific covalent inhibitor of PHGDH that effectively targets the serine biosynthesis pathway. Its ability to inhibit the proliferation of PHGDH-overexpressing cancer cells highlights its potential as a therapeutic agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers working on the development of PHGDH inhibitors and for those investigating the role of serine metabolism in cancer and other diseases. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

The Lynchpin of Cancer Metabolism: A Technical Guide to Phosphoglycerate Dehydrogenase (PHGDH) in Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Central to this reprogramming is the de novo synthesis of the non-essential amino acid L-serine, a pathway critically controlled by the enzyme Phosphoglycerate Dehydrogenase (PHGDH). This technical guide provides an in-depth exploration of the multifaceted roles of PHGDH in tumorigenesis, moving beyond its canonical function in serine biosynthesis to its non-metabolic activities that are increasingly being recognized. We will dissect the signaling pathways governed by PHGDH, present quantitative data on its expression and activity, and provide detailed experimental protocols for its investigation. This document aims to equip researchers and drug development professionals with a comprehensive understanding of PHGDH as a pivotal target in oncology.

The Canonical Role of PHGDH: Fueling the Anabolic Engine

PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP), catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1][2][3]. This is the first of a three-step enzymatic cascade that diverts glycolytic flux to produce L-serine. The critical contributions of this pathway to cancer cell proliferation are multifaceted:

-

Macromolecule Synthesis: L-serine is a crucial precursor for the synthesis of proteins, lipids (such as sphingolipids and phosphatidylserine), and other amino acids like glycine and cysteine[2][4]. Glycine, in turn, is a fundamental building block for purine nucleotide synthesis.

-

One-Carbon Metabolism: The catabolism of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the folate cycle. These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA methylation, which plays a significant role in epigenetic regulation.

-

Redox Homeostasis: The serine synthesis pathway contributes to maintaining cellular redox balance by producing NADPH. NADPH is a critical cofactor for regenerating reduced glutathione (GSH), the primary cellular antioxidant that counteracts reactive oxygen species (ROS) and mitigates oxidative stress, a common feature of cancer cells.

-

Anaplerosis: The conversion of 3-PHP to 3-phosphoserine, catalyzed by phosphoserine aminotransferase (PSAT1), utilizes glutamate as a nitrogen donor, producing α-ketoglutarate (α-KG). α-KG is a key intermediate of the tricarboxylic acid (TCA) cycle, and its production via the SSP represents a significant anaplerotic flux, replenishing the TCA cycle to support energy production and biosynthesis. In some cancer cells with high PHGDH expression, the serine synthesis pathway can contribute to as much as 50% of the total anaplerotic flux of glutamine into the TCA cycle.

Below is a diagram illustrating the central role of PHGDH in cellular metabolism.

Caption: The Serine Synthesis Pathway initiated by PHGDH.

PHGDH Overexpression in Cancer: A Clinical Perspective

Elevated expression of PHGDH is a common feature across a wide range of human cancers and is frequently associated with poor prognosis, increased metastasis, and resistance to therapy. The mechanisms leading to PHGDH overexpression are diverse and include gene amplification, transcriptional upregulation by oncogenes, and alterations in protein stability.

| Cancer Type | Frequency of PHGDH Overexpression/Amplification | Associated Outcomes | Reference |

| All Cancers | ~16% (protein level increase) | - | |

| Breast Cancer | 70% in Estrogen Receptor (ER)-negative tumors; 6% gene amplification | Poor prognosis, decreased overall survival, higher tumor grade | |

| Melanoma | 40% of samples; high frequency of gene copy number gain | Shorter progression-free survival, increased metastasis | |

| Lung Adenocarcinoma | Markedly and significantly elevated compared to normal tissue | Poor prognosis, rapid proliferation and migration | |

| Colorectal Cancer | Elevated RNA and protein levels | Associated with stage III/IV disease, larger tumors, inferior survival | |

| Cervical Adenocarcinoma | Significantly higher than in normal glandular epithelium | Significant survival disadvantage | |

| Glioma | Upregulated in astrocytic tumors, highly expressed in aggressive types | Promotes tumor proliferation, invasion, and tumorigenicity | |

| Hepatocellular Carcinoma | - | Drives sorafenib resistance | |

| Ovarian Cancer | High expression correlated with lower overall survival | Implicated in cisplatin resistance |

Non-Canonical Functions of PHGDH: Beyond Serine Synthesis

Recent research has unveiled novel, non-metabolic roles for PHGDH that contribute to its oncogenic activity, independent of its catalytic function in serine production.

-

Mitochondrial Translation and Bioenergetics: In liver cancer cells, PHGDH can localize to the inner mitochondrial membrane, where it promotes the translation of mitochondrial DNA (mtDNA)-encoded proteins. This is achieved through an interaction with adenine nucleotide translocase 2 (ANT2) and mitochondrial elongation factor G2 (mtEFG2), which enhances mitochondrial ribosome recycling efficiency. This ultimately boosts mitochondrial respiration and provides a bioenergetic advantage to tumor cells.

-

Regulation of Transcription Factors: Under nutrient stress, PHGDH can translocate to the nucleus and repress the activity of the transcription factor c-Jun, thereby promoting tumorigenesis. In glioma, PHGDH has been shown to interact with the N-terminal of the oncogenic transcription factor FOXM1, preventing its proteasomal degradation and thereby promoting tumor proliferation and invasion.

-

Oncometabolite Production: PHGDH has been shown to possess promiscuous enzymatic activity, capable of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG can competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that can drive cancer progression.

The following diagram illustrates the diverse functions of PHGDH.

Caption: Canonical and non-canonical functions of PHGDH in cancer.

Signaling Pathways Regulating and Influenced by PHGDH

The expression and activity of PHGDH are tightly regulated by a network of oncogenic and tumor-suppressive signaling pathways.

-

Upregulation by Oncogenes:

-

c-Myc: The proto-oncogene c-Myc can transcriptionally upregulate PHGDH expression, linking cell proliferation signals directly to metabolic reprogramming.

-

ATF4: Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response and can induce the expression of PHGDH and other enzymes in the serine synthesis pathway.

-

MEK/ERK Pathway: In BRAF- and NRAS-mutated cancers, overactive MEK/ERK signaling can drive PHGDH overexpression through ATF4 activation.

-

-

Downregulation by Tumor Suppressors:

-

p53: The tumor suppressor p53 transcriptionally downregulates PHGDH, and suppression of PHGDH by wild-type p53 can promote apoptosis.

-

PKCζ: Protein kinase C zeta (PKCζ) can repress the transcription of PHGDH and PSAT1 and also directly phosphorylate PHGDH to inhibit its catalytic activity.

-

-

Downstream Effects on Signaling:

-

mTORC1 Signaling: PHGDH-mediated serine biosynthesis can boost mTORC1 signaling, a central regulator of cell growth and proliferation.

-

The following diagram depicts the regulatory network of PHGDH.

Caption: Key signaling pathways regulating and influenced by PHGDH.

Experimental Protocols for PHGDH Research

Investigating the function of PHGDH requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Measurement of PHGDH Enzyme Activity

Principle: The enzymatic activity of PHGDH is determined by measuring the rate of NADH production as it catalyzes the conversion of 3-PG to 3-PHP. The increase in NADH is monitored spectrophotometrically at 340 nm or through a coupled reaction that generates a colorimetric or fluorescent signal.

Protocol (Colorimetric Assay):

-

Sample Preparation:

-

Cell/Tissue Lysates: Homogenize cells or tissues in PHGDH Assay Buffer (e.g., from Abcam ab273328) on ice. Centrifuge to remove insoluble material. Protein concentration should be determined using a standard method (e.g., BCA assay).

-

For samples with high levels of small molecule interferences, a protein precipitation step using saturated ammonium sulfate can be performed.

-

-

Reaction Setup (96-well plate format):

-

Standards: Prepare a standard curve using a known concentration of NADH (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well).

-

Samples and Controls:

-

Sample Wells: Add 2-50 µL of lysate.

-

Background Control Wells: Add 2-50 µL of lysate (to correct for background NADH production).

-

Positive Control: Use recombinant PHGDH protein.

-

-

Adjust the volume in all wells to 50 µL with PHGDH Assay Buffer.

-

-

Reaction Mix Preparation:

-

Reaction Mix: Prepare a master mix containing PHGDH Assay Buffer, PHGDH Substrate (3-PG), and a developer (e.g., a probe that is reduced by NADH to produce a colorimetric signal).

-

Background Control Mix: Prepare a similar mix but without the PHGDH substrate.

-

-

Assay Execution:

-

Add 50 µL of the Reaction Mix to the standard and sample wells.

-

Add 50 µL of the Background Control Mix to the background control wells.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

-

Data Analysis:

-

Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.

-

Correct the sample readings by subtracting the background control readings.

-

Calculate the PHGDH activity based on the rate of change in absorbance and the standard curve.

-

Western Blotting for PHGDH Protein Expression

Principle: Western blotting is used to detect and quantify the amount of PHGDH protein in a sample.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (e.g., from ProteinTech) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

shRNA-mediated Knockdown of PHGDH

Principle: Short hairpin RNA (shRNA) can be used to stably silence the expression of the PHGDH gene to study its functional role in cancer cells.

Protocol:

-

shRNA Vector Selection: Choose a lentiviral or retroviral vector containing an shRNA sequence targeting human PHGDH. A non-targeting shRNA control vector should also be used.

-

Viral Production: Co-transfect the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Viral Transduction: Infect the target cancer cells with the viral supernatant in the presence of polybrene.

-

Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.

-

Validation of Knockdown: Confirm the reduction in PHGDH mRNA and protein levels using qRT-PCR and Western blotting, respectively.

-

Functional Assays: Perform functional assays (e.g., proliferation, migration, metabolic flux analysis) to assess the phenotypic effects of PHGDH knockdown.

Metabolic Flux Analysis using Stable Isotope Tracing

Principle: Stable isotope tracing with labeled glucose (e.g., [U-13C]-glucose) allows for the measurement of the flux of carbon atoms through the serine synthesis pathway and other connected metabolic pathways.

Protocol:

-

Cell Culture: Culture cells in a medium containing the stable isotope-labeled substrate for a defined period.

-

Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of serine, glycine, and other relevant metabolites.

-

Data Analysis: Calculate the fractional contribution of the labeled substrate to the metabolite pools to determine the relative metabolic flux through the pathway of interest.

The following diagram provides a workflow for studying PHGDH function.

Caption: Experimental workflow for investigating PHGDH function.

Targeting PHGDH in Cancer Therapy

The dependence of many cancers on the serine synthesis pathway makes PHGDH an attractive target for therapeutic intervention. Several small molecule inhibitors of PHGDH have been developed and are currently in preclinical development.

| Inhibitor | Mechanism of Action | Effects on Cancer Cells | Reference |

| NCT-503 | Small molecule inhibitor | Attenuates proliferation, induces cell death in PHGDH-high cancers, decreases tumor growth in vivo | |

| CBR-5884 | Non-competitive inhibitor, disrupts oligomerization | Inhibits de novo serine synthesis, selectively toxic to cancer cells with high serine synthesis activity | |

| PKUMDL-WQ-2101 | Small molecule inhibitor | Specific binding to PHGDH | |

| BI-4924 | Small molecule inhibitor | - |

While PHGDH inhibitors show promise, cancer cells can develop resistance by activating alternative metabolic pathways, such as glutaminolysis. Therefore, combination therapies that target multiple metabolic vulnerabilities may be a more effective strategy.

Conclusion and Future Directions

Phosphoglycerate Dehydrogenase stands at a critical metabolic node, directing glycolytic flux towards a pathway essential for the biosynthesis of macromolecules, maintenance of redox homeostasis, and replenishment of the TCA cycle. Its frequent overexpression in a multitude of cancers and its emerging non-canonical roles in regulating mitochondrial function and gene expression solidify its position as a high-value target in oncology. The development of specific and potent PHGDH inhibitors holds significant promise for cancer therapy, particularly for tumors addicted to de novo serine synthesis. Future research should focus on elucidating the precise mechanisms of PHGDH's non-metabolic functions, identifying biomarkers to predict response to PHGDH inhibition, and exploring rational combination therapies to overcome potential resistance mechanisms. A deeper understanding of the intricate roles of PHGDH will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

Whitepaper: The Significance of PHGDH Overexpression in Triple-Negative Breast Cancer

Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide.

Executive Summary

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype with limited therapeutic options. A growing body of evidence points to metabolic reprogramming as a key hallmark of TNBC, enabling rapid proliferation and adaptation to the tumor microenvironment. Central to this metabolic rewiring is the de novo serine synthesis pathway (SSP), and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is frequently overexpressed in TNBC, a phenomenon linked to poor patient prognosis.[1][2] This overexpression diverts glycolytic intermediates towards the synthesis of serine and its downstream metabolites, which are crucial for nucleotide production, redox homeostasis, and macromolecular synthesis.[3][4] PHGDH not only fuels cancer cell proliferation but also plays non-canonical roles in regulating gene expression and mitochondrial function.[5] Its pivotal role in TNBC biology has positioned PHGDH as a promising therapeutic target. This guide provides a comprehensive overview of the role of PHGDH in TNBC, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.

PHGDH in Cancer Metabolism

PHGDH is the first and rate-limiting enzyme in the SSP, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). This is followed by two subsequent reactions catalyzed by phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH) to produce L-serine. Upregulation of PHGDH is a feature of many cancers, including TNBC, melanoma, and non-small cell lung cancer.

The serine produced via this pathway is a central node in cancer cell metabolism, contributing to:

-

Nucleotide Synthesis: Serine is a primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.

-

Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione (GSH), which are critical for mitigating oxidative stress.

-

Amino Acid and Lipid Synthesis: Serine is a precursor for glycine and cysteine, and is incorporated into proteins and lipids like sphingolipids.

-

TCA Cycle Anaplerosis: Increased flux through the SSP can contribute to the influx of glutamate into the tricarboxylic acid (TCA) cycle.

PHGDH Overexpression and Clinical Significance in TNBC

Multiple studies have demonstrated that PHGDH is significantly overexpressed in TNBC compared to other breast cancer subtypes and normal breast tissue. This high expression is often associated with the basal-like molecular subtype of TNBC.

Data on PHGDH Expression and Patient Survival

The clinical implications of PHGDH overexpression have been a subject of intense investigation, with several studies linking high expression levels to poorer outcomes. However, some reports present conflicting findings, particularly regarding metastasis, suggesting a complex role for PHGDH that may be context-dependent.

Table 1: PHGDH Expression in Breast Cancer Subtypes

| Breast Cancer Subtype | Finding | Reference |

|---|---|---|

| Triple-Negative (TNBC) | Highest mRNA and protein expression levels compared to other subtypes. | |

| TNBC (Basal-like) | Tumoral PHGDH expression is significantly increased in basal marker-positive (CK5/6+ and/or EGFR+) TNBCs. | |

| ER-Negative | PHGDH protein levels are elevated in approximately 70% of estrogen receptor (ER)-negative breast cancers. |

| Apocrine Carcinomas (TNBC subtype) | Generally low to no expression of PHGDH, suggesting deregulation is not solely linked to ER status. | |

Table 2: Correlation of PHGDH Expression with Patient Survival in Breast Cancer

| Patient Cohort | Finding | Hazard Ratio (HR) | p-value | Reference |

|---|---|---|---|---|

| Breast Cancer (General) | High PHGDH expression associated with reduced overall survival. | - | < 0.001 | |

| Breast Cancer (METABRIC) | High PHGDH expression linked to reduced overall and disease-free survival. | - | - | |

| Non-TNBC Patients | High PHGDH expression correlated with reduced survival rates. | - | - | |

| TNBC Patients | Lack of tumoral PHGDH expression predictive of shorter overall survival. | 3.053 | 0.050 |

| TNBC Patients | High PHGDH expression showed diametrically opposite survival results compared to non-TNBC. | - | - | |

Note: The conflicting data on TNBC patient survival highlights the complexity of PHGDH's role and may reflect differences in patient cohorts, methodologies, or the specific tumor microenvironment.

Signaling and Regulatory Pathways

The expression and activity of PHGDH are tightly regulated by a network of oncogenic signaling pathways and transcription factors, which are often dysregulated in TNBC.

Upstream Regulation of PHGDH

Several key cancer-associated transcription factors drive PHGDH expression:

-

NRF2 and ATF4: The transcription factor NRF2, a master regulator of the antioxidant response, can induce the expression of PHGDH, PSAT1, and SHMT2 via Activating Transcription Factor 4 (ATF4). This links oxidative stress responses directly to the metabolic pathway that generates antioxidants like glutathione.

-

MYC: The oncogene MYC can upregulate PHGDH expression.

-

Hypoxia (HIF-1/2): Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factors (HIF-1 and HIF-2) can induce the expression of SSP enzymes, including PHGDH.

Downstream Effects of PHGDH Activity

Beyond providing serine, PHGDH activity has broader impacts on cellular signaling:

-

mTORC1 Signaling: The serine synthesis pathway is interconnected with the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Serine production can support mTORC1 activity, creating a feedback loop that promotes tumor growth.

-

Redox Balance and Chemoresistance: By fueling glutathione synthesis, PHGDH overexpression helps cancer cells combat the high levels of reactive oxygen species (ROS) induced by rapid proliferation and chemotherapy, thereby contributing to drug resistance.

-

Non-Canonical Functions: Emerging evidence shows PHGDH can translocate to different cellular compartments, such as the mitochondria and nucleus, where it performs functions independent of its catalytic activity. For instance, in the mitochondria, it can promote mitochondrial translation and respiration. In the nucleus, it has been found to regulate macrophage polarization, suggesting a role in modulating the tumor immune microenvironment.

PHGDH as a Therapeutic Target

The dependence of TNBC cells on the SSP makes PHGDH an attractive therapeutic target. Inhibition of PHGDH has been shown to selectively decrease the proliferation of PHGDH-dependent cancer cells.

Preclinical Evidence for PHGDH Inhibition

Pharmacological inhibitors of PHGDH have demonstrated anti-tumor activity in preclinical models. These inhibitors effectively reduce the flux of glucose-derived carbons into serine, leading to decreased cell proliferation and, in some cases, apoptosis. The efficacy of these inhibitors is often enhanced in nutrient-limited conditions, mimicking the tumor microenvironment.

Table 3: Effects of PHGDH Inhibition on TNBC and Other Cancer Cell Lines

| Cell Line Type | Inhibitor | Effect | Quantitative Result | Reference |

|---|---|---|---|---|

| TNBC Brain Metastasis | PH-719 (1 µM) | Decreased Serine Synthesis | ~60-70% reduction in fractional labeling of m+3 serine from U-¹³C-glucose. | |

| TNBC Brain Metastasis | PH-719 (1 µM) | Decreased Proliferation | ~50% reduction in cell proliferation after 5 days. | |

| Bladder Cancer | NCT-502 | Inhibited Proliferation | IC50 values determined for various cell lines. | |

| Various Cancer Lines | CBR-5884 | Decreased Proliferation | Significant reduction in cell proliferation in a dose-dependent manner. |

| Various Cancer Lines | CBR-5884 | Increased Apoptosis | Significant increase in early and late apoptotic cells. | |

Table 4: In Vivo Effects of PHGDH Inhibition in Xenograft Models

| Cancer Type | Model | Inhibitor | Effect on Tumor Growth | Reference |

|---|---|---|---|---|

| Bladder Cancer | Subcutaneous Xenograft | NCT-502 | Significantly inhibited tumor proliferation. |

| Colon Cancer (HCT116) | Subcutaneous Xenograft | PH-755 | Significantly reduced tumor size. | |

Note: While specific in vivo data for TNBC models was not detailed in the provided search results, the data from other cancer types strongly supports the potential for PHGDH inhibitors to control tumor growth.

Experimental Protocols and Workflows

Studying the role of PHGDH in TNBC requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Immunohistochemistry (IHC) for PHGDH

This protocol is for staining PHGDH in formalin-fixed, paraffin-embedded (FFPE) TNBC tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene, 2 times for 10 minutes each.

-

Transfer slides through a graded alcohol series: 100% ethanol (2x, 2 min), 95% ethanol (2x, 2 min), 80% ethanol (1x, 2 min).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Place slides in a container with 10 mM sodium citrate buffer (pH 6.0).

-

Heat at 95-100°C for 10-20 minutes.

-

Allow slides to cool at room temperature for 20 minutes.

-

Rinse slides with Phosphate-Buffered Saline (PBS) 2 times for 5 minutes each.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide (H2O2) for 10-15 minutes at room temperature.

-

Wash slides 3 times in PBS.

-

Incubate slides in a blocking buffer (e.g., 10% normal serum from the secondary antibody host species in TBS) for 1 hour at 37°C in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-PHGDH antibody in blocking buffer to its optimal concentration.

-

Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Rinse slides three times in PBS for 5 minutes each.

-

Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash slides with PBS (2x, 5 min).

-

Apply Streptavidin-HRP conjugates and incubate for 30 minutes.

-

Wash slides with PBS (2x, 5 min).

-

Apply DAB substrate solution and monitor color development (typically < 5 minutes).

-

Stop the reaction by immersing slides in water.

-

-

Counterstaining and Mounting:

-

Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei.

-

Rinse thoroughly in running tap water.

-

Dehydrate slides through a graded alcohol series and clear in xylene.

-

Coverslip using a permanent mounting medium.

-

Protocol: Western Blotting for PHGDH Quantification

-

Protein Extraction: Lyse TNBC cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (and a loading control like β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

Protocol: Metabolomics for Serine Synthesis Flux

This protocol outlines ¹³C-glucose tracing to measure de novo serine synthesis.

-

Cell Culture: Culture TNBC cells in glucose-free DMEM.

-

Labeling: Supplement the medium with [U-¹³C]-glucose and culture for 6-24 hours.

-

Metabolite Extraction: Aspirate media, wash cells with ice-cold saline, and quench metabolism with ice-cold 80% methanol. Scrape cells and collect the extract.

-

Sample Preparation: Centrifuge the extract to pellet debris. Dry the supernatant (containing metabolites) under nitrogen gas.

-

Derivatization: Derivatize the dried metabolites to make them volatile for gas chromatography (GC).

-

GC-MS Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify metabolites.

-

Data Analysis: Determine the fractional abundance of labeled serine (m+3) and glycine (m+2) to quantify the flux through the serine synthesis pathway.

Protocol: TNBC Orthotopic Xenograft Model

-

Cell Preparation: Harvest logarithmically growing MDA-MB-231 cells. Resuspend 2-5 million cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old).

-

Implantation: Anesthetize the mouse. Make a small incision to expose the number two or four mammary fat pad. Inject the cell suspension orthotopically into the fat pad.

-

Tumor Monitoring: Close the incision with a wound clip or suture. Monitor mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Therapeutic Study: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment (PHGDH inhibitor) and vehicle control groups.

-

Endpoint: Continue treatment for the specified duration or until tumors reach the predetermined endpoint. Harvest tumors for ex vivo analysis (IHC, Western Blot, etc.).

Conclusion and Future Directions

PHGDH is undeniably a significant player in the pathobiology of triple-negative breast cancer. Its overexpression drives metabolic reprogramming that fuels the high proliferative demands of TNBC cells and contributes to a phenotype associated with poor clinical outcomes. The intricate network of upstream regulators and downstream effector pathways underscores its central role in TNBC.

While PHGDH inhibitors show significant promise in preclinical models, several questions remain. The conflicting data regarding its role in metastasis and patient survival warrant further investigation to define its context-specific functions. Future research should focus on:

-

Developing more potent and specific PHGDH inhibitors for clinical use.

-

Identifying biomarkers to stratify patients most likely to respond to PHGDH-targeted therapies.

-

Exploring combination therapies, such as pairing PHGDH inhibitors with chemotherapy or inhibitors of parallel metabolic pathways, to overcome potential resistance mechanisms.

-

Further elucidating the non-canonical roles of PHGDH in TNBC, particularly its impact on the tumor microenvironment and immune response.

Targeting the metabolic vulnerabilities of TNBC through enzymes like PHGDH represents a hopeful strategy to address the significant unmet clinical need in this aggressive disease.

References

The Impact of PHGDH Inhibition on Serine Metabolism in Melanoma: A Technical Overview of Phgdh-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of phosphoglycerate dehydrogenase (PHGDH) in melanoma and the therapeutic potential of its inhibition, with a specific focus on the covalent inhibitor Phgdh-IN-5. By targeting the first rate-limiting step of the de novo serine synthesis pathway, PHGDH inhibitors represent a promising strategy to exploit the metabolic vulnerabilities of melanoma.

Introduction: The Significance of Serine Metabolism in Melanoma

Melanoma, a highly aggressive form of skin cancer, exhibits significant metabolic reprogramming to sustain its rapid proliferation and metastatic potential. One of the key metabolic alterations is the upregulation of the de novo serine synthesis pathway, which is governed by the enzyme phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby diverting glucose flux towards serine production.[3][4]

In melanoma, particularly in subtypes with BRAFV600E mutations, the MAPK signaling pathway drives the upregulation of PHGDH expression.[2] This heightened PHGDH activity provides a continuous supply of serine, which is crucial for various anabolic processes, including nucleotide, amino acid, and lipid synthesis, as well as maintaining redox homeostasis through glutathione production. Consequently, melanoma cells often become dependent on this endogenous serine supply for their growth and survival, making PHGDH an attractive therapeutic target.

This compound: A Covalent Inhibitor of PHGDH

This compound, also known as Compound B12, is a novel covalent inhibitor of PHGDH. It exhibits potent enzymatic inhibitory activity with a reported IC50 value of 0.29 µM. The mechanism of action involves the formation of a covalent bond with the Cys421 residue of PHGDH, leading to irreversible inactivation of the enzyme. This targeted inhibition effectively blocks the de novo synthesis of serine from glucose. While specific studies on melanoma are not yet widely published, this compound has been shown to inhibit the proliferation of other cancer cell lines that overexpress PHGDH, such as MDA-MB-468, NCI-H1975, HT1080, and PC9 cells.

Quantitative Data on PHGDH Inhibitors

The following tables summarize key quantitative data for this compound and other notable PHGDH inhibitors that have been evaluated in cancer cell lines, including melanoma.

| Inhibitor | IC50 (µM) | Cell Line(s) | Effect(s) | Reference(s) |

| This compound (Compound B12) | 0.29 | MDA-MB-468, NCI-H1975, HT1080, PC9 | Inhibition of cell proliferation, Reduction of glucose-derived serine | |

| CBR-5884 | 33 | Breast cancer and melanoma cell lines | Inhibition of cell proliferation in PHGDH-overexpressing cells | |

| NCT-503 | 2.5 | PHGDH-dependent cancer cells | Inhibition of serine synthesis, Reduction of cell viability | |

| BI-4924 | 0.003 | Cancer cells | Disruption of serine biosynthesis | |

| PKUMDL-WQ-2101 | 34.8 | MDA-MB-468, HCC70 | Inhibition of cell viability, Cell cycle arrest |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PHGDH Regulation in Melanoma

The diagram below illustrates the signaling cascade leading to PHGDH upregulation in BRAF-mutant melanoma and the subsequent metabolic dependencies.

Caption: MAPK pathway-mediated upregulation of PHGDH in melanoma.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow to assess the efficacy of a PHGDH inhibitor like this compound in melanoma cells.

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the viability of melanoma cells.

-

Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the expression levels of PHGDH and related signaling proteins.

-

Cell Lysis: Lyse the treated and control melanoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Metabolic Flux Analysis using [U-13C]-Glucose Tracing

This method allows for the direct measurement of serine synthesis from glucose.

-

Cell Culture and Treatment: Culture melanoma cells in glucose-free RPMI medium supplemented with 10% dialyzed FBS and [U-13C]-glucose. Treat the cells with this compound or a vehicle control.

-

Metabolite Extraction: After the desired treatment time, rapidly quench the metabolism and extract intracellular metabolites using a cold methanol/water/chloroform mixture.

-

LC-MS/MS Analysis: Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to measure the levels of labeled and unlabeled serine and other relevant metabolites.

-

Data Analysis: Calculate the fractional contribution of glucose to serine synthesis by determining the ratio of labeled serine (m+3) to the total serine pool.

Conclusion

The inhibition of PHGDH presents a targeted therapeutic strategy for melanoma, a cancer type frequently characterized by an addiction to de novo serine synthesis. This compound is a potent covalent inhibitor of PHGDH that effectively blocks this metabolic pathway. While further studies are required to specifically delineate its effects in melanoma, the existing data on this compound and other PHGDH inhibitors strongly support the continued investigation of this approach. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of PHGDH inhibitors in melanoma research and drug development.

References

- 1. PSPH promotes melanoma growth and metastasis by metabolic-deregulation–mediated transcriptional activation of NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

The Crossroads of Cancer Metabolism: A Technical Guide to PHGDH and One-Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. Central to this reprogramming is the de novo synthesis of the non-essential amino acid serine and the subsequent one-carbon metabolism. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the serine biosynthesis pathway, diverting glycolytic intermediates into this crucial anabolic route. Mounting evidence highlights the overexpression and hyperactivation of PHGDH across a spectrum of cancers, correlating with poor prognosis and therapeutic resistance. This technical guide provides an in-depth exploration of the intricate connection between PHGDH, one-carbon metabolism, and cancer. We will dissect the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the complex signaling networks, offering a comprehensive resource for researchers and drug development professionals in oncology.

The Central Role of PHGDH in Cancer Metabolism

PHGDH is a pivotal enzyme that links glycolysis to the serine biosynthesis pathway. It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This is the committed step in a three-enzyme cascade that produces serine.[2] Serine is not merely a component of proteins; it is a critical hub for numerous biosynthetic pathways essential for cancer cell survival and proliferation.

The serine biosynthesis pathway fuels one-carbon metabolism by donating one-carbon units to the folate cycle.[3] This process, primarily mediated by serine hydroxymethyltransferase (SHMT), is vital for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine and cysteine), and lipids.[4][5] Furthermore, one-carbon metabolism is intrinsically linked to cellular methylation reactions, including DNA and histone methylation, which play a crucial role in epigenetic regulation and gene expression in cancer. The pathway also contributes to maintaining redox homeostasis by producing NADPH and glutathione (GSH), which are critical for mitigating oxidative stress, a common feature of the tumor microenvironment.

Upregulation of PHGDH Across Various Cancers

The expression of PHGDH is tightly regulated in normal tissues. However, in many cancers, its expression is significantly upregulated. This overexpression can occur through various mechanisms, including gene amplification, transcriptional activation by oncogenes, and post-translational modifications. For instance, the PHGDH gene is located in a region of chromosome 1p that is frequently amplified in breast cancer and melanoma.

Table 1: PHGDH Expression in Different Cancer Types

| Cancer Type | Level of PHGDH Upregulation | Method of Detection | Reference(s) |

| Breast Cancer (ER-negative) | Elevated in ~70% of cases | mRNA and Protein (IHC) | |

| Melanoma | Gene amplification and overexpression reported | Gene amplification, mRNA, Protein | |

| Lung Adenocarcinoma | Associated with poor prognosis | mRNA and Protein | |

| Glioma | Highly expressed in astrocytic tumors, correlates with aggressiveness | Protein (IHC) | |

| Colon Cancer | Significantly higher expression in tumor vs. normal tissue | mRNA and Protein | |

| Ovarian Cancer | Upregulated in cisplatin-resistant cells | Protein (Western Blot, IHC) |

This table is a summary of findings from multiple sources and is not exhaustive.

Signaling Pathways and Regulation of PHGDH

The expression and activity of PHGDH are controlled by a complex network of signaling pathways involving both oncogenes and tumor suppressors.

Regulation by Oncogenes and Tumor Suppressors

Several key cancer-associated genes directly influence PHGDH expression. The transcription factor c-Myc has been shown to promote the serine synthesis pathway under nutrient-deprived conditions. Conversely, the tumor suppressor p53 can transcriptionally repress PHGDH, leading to apoptosis. Another tumor suppressor, Parkin (PARK2), an E3 ubiquitin ligase, mediates the ubiquitination and subsequent degradation of PHGDH. Loss of Parkin function, which is common in many cancers, can lead to PHGDH stabilization and increased serine synthesis.

The Serine Biosynthesis and One-Carbon Metabolism Pathway

The metabolic pathway initiated by PHGDH is central to cancer cell anabolism.

Non-Canonical Functions of PHGDH in Cancer

Recent studies have revealed that PHGDH possesses non-metabolic functions that also contribute to tumorigenesis. These "moonlighting" roles are independent of its catalytic activity in serine synthesis.

Interaction with FOXM1

In glioma cells, PHGDH has been shown to interact directly with the oncogenic transcription factor Forkhead Box M1 (FOXM1). This interaction stabilizes FOXM1 at the protein level, preventing its proteasomal degradation. The stabilized FOXM1 can then promote the expression of its target genes involved in cell proliferation, invasion, and tumorigenicity.

Regulation of Mitochondrial Translation

In liver cancer cells, a fraction of PHGDH localizes to the inner mitochondrial membrane. Here, it plays a non-canonical role in promoting the translation of mitochondrial DNA (mtDNA)-encoded proteins. PHGDH interacts with adenine nucleotide translocase 2 (ANT2) and recruits mitochondrial elongation factor G2 (mtEFG2), which enhances mitochondrial ribosome recycling and, consequently, the expression of proteins essential for the electron transport chain and oxidative phosphorylation. This function promotes mitochondrial bioenergetics and supports tumor growth.

Targeting PHGDH in Cancer Therapy

The reliance of many cancers on the serine biosynthesis pathway makes PHGDH an attractive therapeutic target. Several small molecule inhibitors of PHGDH have been developed and are currently under investigation.

Table 2: Small Molecule Inhibitors of PHGDH

| Inhibitor | IC50 | Mechanism of Action | Reference(s) |

| CBR-5884 | 7 µM - 33 µM | Selective, non-competitive inhibitor; disrupts oligomerization | |

| NCT-503 | 2.5 ± 0.6 µM | Non-competitive inhibitor | |

| BI-4924 | Single-digit nM potency | NADH/NAD+ competitive inhibitor | |

| Azacoccone E | 9.8 ± 4.3 µM | Natural product, non-competitive inhibitor | |

| Ixocarpalactone A | 1.66 ± 0.28 µM | Natural product inhibitor |

IC50 values can vary depending on the assay conditions.

Key Experimental Protocols

PHGDH Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature.

Principle: The activity of PHGDH is determined by measuring the production of NADH, which is coupled to the reduction of a colorimetric probe. The increase in absorbance at 450 nm is proportional to the PHGDH activity.

Materials:

-

PHGDH Assay Buffer

-

PHGDH Substrate (3-phosphoglycerate)

-

PHGDH Developer (containing a probe and diaphorase)

-

NADH Standard

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue (20 mg) or cells (4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

(Optional) Precipitate proteins using saturated ammonium sulfate to remove small molecule interferences.

-

-

NADH Standard Curve Preparation:

-

Prepare a series of NADH standards (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in the 96-well plate.

-

Adjust the final volume of each standard to 50 µL with PHGDH Assay Buffer.

-

-

Reaction Setup:

-

Add 2-50 µL of sample to the wells of the 96-well plate.

-

Adjust the final volume to 50 µL with PHGDH Assay Buffer.

-

Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate according to the kit instructions.

-

Add 50 µL of the Reaction Mix to each standard and sample well.

-

For background control, add a similar mix without the PHGDH substrate.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Record data every 2-3 minutes.

-

-

Calculation:

-

Calculate the change in absorbance over time (ΔOD/min).

-

Use the NADH standard curve to determine the amount of NADH produced by the sample.

-

PHGDH activity is expressed as nmol/min/mg of protein or mU/mg.

-

Western Blot Analysis of PHGDH

This protocol provides a general workflow for detecting PHGDH protein levels in cell or tissue lysates.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PHGDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation:

-

Lyse cells or tissues in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PHGDH antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Immunohistochemistry (IHC) Staining of PHGDH

This protocol outlines the steps for detecting PHGDH protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against PHGDH

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary anti-PHGDH antibody.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections and mount with a coverslip.

-

Conclusion

The intricate relationship between PHGDH, one-carbon metabolism, and cancer presents a compelling area for therapeutic intervention. The upregulation of PHGDH in a wide array of tumors underscores its critical role in supporting the metabolic demands of cancer cells. Beyond its canonical enzymatic function, the non-metabolic roles of PHGDH in regulating key oncogenic signaling pathways further solidify its importance in tumor progression. The development of specific PHGDH inhibitors offers a promising avenue for targeted cancer therapy. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of cancer metabolism and to develop novel therapeutic strategies targeting the PHGDH-driven metabolic vulnerabilities of cancer. Further research into the nuanced roles of PHGDH in different cancer subtypes and the tumor microenvironment will be crucial for the successful clinical translation of these findings.

References

- 1. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Non-Small Cell Lung Cancer: A Technical Guide